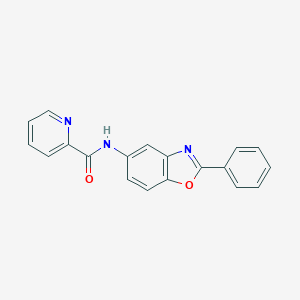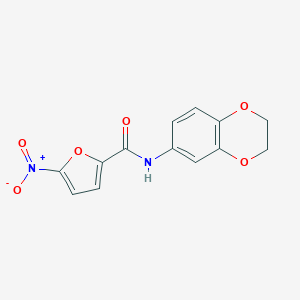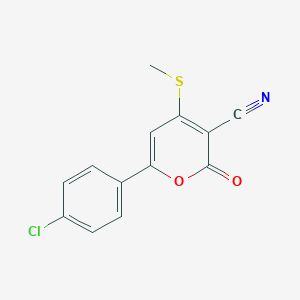![molecular formula C11H11BrN2O2S B246177 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole, also known as BSI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole binds to the ATP-binding site of GSK-3β, thereby inhibiting its activity. This leads to the activation of downstream signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole has been found to have several biochemical and physiological effects. Studies have shown that 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole can induce apoptosis in cancer cells by activating the caspase pathway. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole has also been found to reduce the expression of inflammatory cytokines, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is its high selectivity towards GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the potential therapeutic applications of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole in the treatment of various diseases such as cancer and inflammatory diseases. Additionally, the use of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole as a tool for studying the role of GSK-3β in various cellular processes may lead to new insights into the mechanisms underlying these processes.
Conclusion:
In conclusion, 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is a promising chemical compound that has potential applications in various fields of scientific research. Its selective inhibition of GSK-3β makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research on 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole may lead to the development of new therapies for cancer and other diseases, as well as new insights into the mechanisms underlying various cellular processes.
Synthesis Methods
The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base. The resulting compound is then purified through recrystallization. This method has been reported to yield 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole in high purity and yield.
Scientific Research Applications
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole has been found to have potential applications in various fields of scientific research. One of the most promising applications of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is in the field of cancer research. Studies have shown that 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation.
properties
Molecular Formula |
C11H11BrN2O2S |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-6-11(9(2)5-10(8)12)17(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
InChI Key |
GMCBLWVKCVZMPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)


![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)





![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)